Cas no 69673-92-3 (2-Chloro-1-(4-methylphenyl)-1-propanone)

2-Chloro-1-(4-methylphenyl)-1-propanone is a chlorinated aromatic ketone with the molecular formula C₁₀H₁₁ClO. This compound is characterized by its reactive α-chloro ketone functional group, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structure, featuring a 4-methylphenyl substituent, enhances its utility in reactions requiring steric and electronic modulation. The compound exhibits high purity and stability under controlled conditions, ensuring consistent performance in synthetic applications. Its reactivity in nucleophilic substitution and condensation reactions makes it a preferred choice for constructing complex molecular frameworks. Proper handling and storage are recommended due to its potential lachrymatory and irritant properties.
2-Chloro-1-(4-methylphenyl)-1-propanone structure
69673-92-3 structure
Product Name:2-Chloro-1-(4-methylphenyl)-1-propanone
CAS No:69673-92-3
MF:C10H11ClO
MW:182.646742105484
MDL:MFCD03988532
CID:527078
PubChem ID:3865563
Update Time:2025-11-05

2-Chloro-1-(4-methylphenyl)-1-propanone Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone,2-chloro-1-(4-methylphenyl)-
    • 2-Chloro-1-(4-methylphenyl)-1-propanone
    • 2-chloro-1-(4-methylphenyl)propan-1-one
    • 2-CHLORO-1-P-TOLYL-PROPAN-1-ONE
    • 2-chloro-1-p-tolylpropan-1-one
    • AC-1036
    • AS-64311
    • AKOS017269012
    • 69673-92-3
    • FT-0730983
    • SCHEMBL10384383
    • 1-PROPANONE, 2-CHLORO-1-(4-METHYLPHENYL)-
    • AKOS000199908
    • b-Chloro-4-methylpropiophenone
    • CS-0220038
    • EN300-05606
    • DTXSID60397589
    • 2-Chloro-1-(p-tolyl)propan-1-one
    • D95750
    • Z56921784
    • MDL: MFCD03988532
    • Inchi: 1S/C10H11ClO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,1-2H3
    • InChI Key: AVMPEHALQVCQQQ-UHFFFAOYSA-N
    • SMILES: ClC(C)C(C1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 182.04993
  • Monoisotopic Mass: 182.05
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1A^2
  • XLogP3: 3

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.1±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 267.8±15.0 °C at 760 mmHg
  • Flash Point: 138.4±11.5 °C
  • Refractive Index: 1.522
  • PSA: 17.07
  • Vapor Pressure: No data available

2-Chloro-1-(4-methylphenyl)-1-propanone Security Information

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Additional information on 2-Chloro-1-(4-methylphenyl)-1-propanone

Research Brief on 2-Chloro-1-(4-methylphenyl)-1-propanone (CAS: 69673-92-3): Recent Advances and Applications

2-Chloro-1-(4-methylphenyl)-1-propanone (CAS: 69673-92-3) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This ketone derivative, characterized by its chloro and methylphenyl functional groups, has been the subject of recent studies due to its potential applications in synthetic chemistry, drug development, and material science. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, reactivity, and biological relevance.

Recent studies have highlighted the role of 2-Chloro-1-(4-methylphenyl)-1-propanone as a versatile intermediate in organic synthesis. A 2023 publication in the Journal of Organic Chemistry demonstrated its utility in the preparation of α-aryl ketones, which are key building blocks for pharmaceuticals. The study employed advanced catalytic methods to enhance the yield and selectivity of reactions involving this compound, underscoring its importance in modern synthetic strategies.

In the realm of drug discovery, 2-Chloro-1-(4-methylphenyl)-1-propanone has been investigated for its potential as a precursor to bioactive molecules. A research team at the University of Cambridge recently reported its use in the synthesis of novel anti-inflammatory agents. The compound's ability to undergo nucleophilic substitution reactions makes it a valuable scaffold for generating diverse chemical libraries, which are essential for high-throughput screening in drug development.

From a mechanistic perspective, the reactivity of 2-Chloro-1-(4-methylphenyl)-1-propanone has been elucidated through computational and experimental studies. Density functional theory (DFT) calculations have provided insights into its electronic structure and reaction pathways, facilitating the design of more efficient synthetic routes. These findings were published in a 2024 issue of Chemical Science, highlighting the compound's role in advancing fundamental chemical knowledge.

In addition to its synthetic applications, 2-Chloro-1-(4-methylphenyl)-1-propanone has garnered attention for its potential in material science. A recent study in Advanced Materials explored its use as a monomer for polymer synthesis, yielding materials with unique optical and mechanical properties. This research opens new avenues for the development of functional materials tailored for specific industrial applications.

Despite these advancements, challenges remain in the large-scale production and handling of 2-Chloro-1-(4-methylphenyl)-1-propanone due to its reactive nature. Ongoing research aims to address these issues by developing safer and more sustainable synthetic protocols. Collaborative efforts between academia and industry are expected to drive further innovations in this area.

In conclusion, 2-Chloro-1-(4-methylphenyl)-1-propanone (CAS: 69673-92-3) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its potential applications in drug discovery and material science, underscores its importance in the field. Future studies will likely focus on optimizing its reactivity and expanding its utility in diverse scientific and industrial contexts.

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